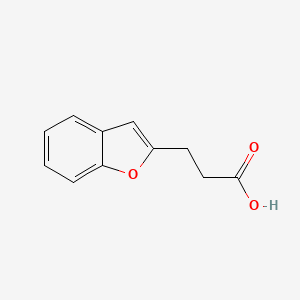

3-(1-Benzofuran-2-yl)propanoic acid

Description

Significance of the Benzofuran (B130515) Heterocycle in Medicinal Chemistry and Chemical Biology

The benzofuran ring system, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent heterocyclic motif found in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. rasayanjournal.co.indocbrown.info Its structural rigidity and electron-rich nature make it a privileged scaffold in drug discovery. nih.gov Benzofuran derivatives have been reported to exhibit a remarkable array of pharmacological properties, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral activities. nih.gov

The versatility of the benzofuran nucleus allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. mdpi.com For instance, derivatives have been developed as inhibitors of enzymes like tubulin and as agents targeting DNA. nih.govmdpi.com This inherent adaptability has solidified the benzofuran moiety as a cornerstone in the design of novel therapeutic agents.

Table 1: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Examples of Investigated Derivatives |

| Anticancer | 2-Aroylbenzofurans, Benzofuran-based hydroxamic acids mdpi.com |

| Antimicrobial | Benzofuran-based pyrazoline-thiazoles nih.gov |

| Antiviral | Ailanthoidol (a natural benzofuran) mdpi.com |

| Anti-inflammatory | Various synthetic benzofuran derivatives rasayanjournal.co.in |

Relevance of the Propanoic Acid Moiety in Biologically Active Organic Molecules

The propanoic acid moiety, a simple three-carbon carboxylic acid, plays a crucial role in the biological activity of many organic molecules. As a short-chain fatty acid (SCFA), propanoic acid itself is a key metabolite in the human gut, involved in signaling pathways that regulate metabolism and inflammation. Its presence in a larger molecule can significantly influence pharmacokinetic properties such as solubility and membrane permeability.

The carboxylic acid group is a key functional handle that can participate in hydrogen bonding and ionic interactions with biological targets, such as the active sites of enzymes or receptors. This ability to act as a hydrogen bond donor and acceptor is fundamental to molecular recognition processes. Furthermore, the propanoic acid linker can provide optimal spacing and orientation for the pharmacophore to interact with its target. In drug design, the carboxylic acid group is often used to mimic the side chains of amino acids like aspartic acid and glutamic acid.

Positioning of 3-(1-Benzofuran-2-yl)propanoic Acid within Contemporary Research Trajectories

While extensive research has been conducted on a variety of substituted benzofurans, detailed investigations specifically focused on the biological activities of this compound are limited in publicly available literature. However, its structural composition allows for informed speculation on its potential research applications.

The compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity, highlights the utility of the propanoic acid side chain in generating libraries of bioactive compounds. mdpi.com The synthesis of 3-(Benzofuran-2-yl)propenoic acid, a closely related unsaturated analogue, further underscores the role of this structural motif as a precursor in chemical synthesis. mdpi.com

Given the established biological significance of both the benzofuran core and the propanoic acid moiety, this compound represents a molecule of interest for future screening and development in areas such as:

Antimicrobial Drug Discovery: Leveraging the known antibacterial and antifungal properties of benzofurans.

Anticancer Research: As a potential scaffold for the development of new cytotoxic agents.

Metabolic Disease Research: Exploring potential interactions with enzymes and receptors involved in metabolic pathways.

The synthesis of this compound is achievable through established chemical methodologies, making it an accessible platform for further investigation. Its characterization through techniques like NMR and mass spectrometry provides the necessary foundation for its use in more advanced studies. docbrown.infomdpi.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21683-86-3 scbio.cn |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCSQNQHINMHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21683-86-3 | |

| Record name | 3-(1-benzofuran-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Computational Approaches to Structure-Activity Correlation

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights into molecular properties and interactions that are often difficult to obtain through experimental methods alone. For benzofuran (B130515) derivatives, including 3-(1-Benzofuran-2-yl)propanoic acid, various computational techniques are employed to correlate their structure with biological activity.

Density Functional Theory (DFT) for Molecular Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular reactivity and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and polarizability.

For instance, a computational study on 7-methoxy-benzofuran-2-carboxylic acid, a related benzofuran derivative, utilized DFT with the B3LYP/6311+(d,p) basis set to explore its molecular properties. researchgate.net The calculated HOMO-LUMO energy gap of 4.189 eV suggested high polarizability, indicating that the molecule is likely to be reactive and possess favorable nonlinear optical (NLO) properties. researchgate.net Such calculations are critical for understanding the chemical reactivity and kinetic stability of benzofuran derivatives. researchgate.net The electronic properties derived from DFT can be correlated with the biological activity of a series of compounds, providing insights into the electronic requirements for effective interaction with a biological target. researchgate.net

Table 1: Key Molecular Properties Calculated by DFT for a Benzofuran Derivative

| Property | Value | Implication |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.189 eV researchgate.net | Indicates chemical reactivity and stability researchgate.netresearchgate.net |

| Polarizability | High researchgate.net | Suggests potential for intermolecular interactions |

Note: Specific HOMO and LUMO energy values were not provided in the searched articles.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in understanding the interactions between benzofuran derivatives and their biological targets at the molecular level. researchgate.netnih.gov

For example, docking studies have been performed on various benzofuran derivatives to elucidate their binding modes with different enzymes and receptors. researchgate.netnih.gov In one study, docking simulations of benzofuran derivatives with the estrogen receptor α (ERα) were conducted to evaluate their potential as anti-breast cancer agents. nih.gov Another study used molecular docking to investigate the binding of new benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2, revealing key interactions with essential amino acid residues like Val851. researchgate.netnih.gov These simulations can guide the design of more potent and selective inhibitors by identifying crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (e.g., physicochemical, electronic, and steric properties) with the observed biological activity. researchgate.net

A 2D-QSAR model was successfully developed for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to describe their vasodilation activity. nih.gov The statistically significant model (N = 24, R² = 0.816) provided insights into the structural requirements for this particular biological effect. nih.gov QSAR studies on benzofuran derivatives have also been used to predict their antioxidant activity. researchgate.net These models can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govyoutube.com

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of this compound and its analogs can be significantly modulated by the introduction of various substituents on the benzofuran ring and modifications to the propanoic acid side chain. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Benzofuran Ring Substitution on Biological Potency and Selectivity

Substitutions on the benzofuran ring system play a critical role in determining the biological activity of these compounds. rsc.org The nature and position of the substituent can have a profound impact on the molecule's interaction with its biological target.

Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly increase anticancer activities in some derivatives. nih.gov The position of the halogen is a critical determinant of its biological effect. mdpi.com For instance, a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in potency. nih.gov

Electron-donating and Electron-withdrawing Groups: The electronic nature of the substituents can influence biological activity. In some cases, the presence of strong electron-withdrawing or electron-donating groups can lead to a decrease in antiproliferative activity. mdpi.com Conversely, other studies have shown that electron-withdrawing groups can enhance antimicrobial potency. nih.gov

Other Substituents: The presence of hydroxyl, thiol, and amino groups on a pyrimidine (B1678525) ring attached to a benzofuran scaffold has been shown to contribute significantly to their antimicrobial activities. rsc.org The introduction of a methoxy (B1213986) substituent at the C-5 position has also been shown to enhance anticancer activity. mdpi.com

Table 2: Effect of Benzofuran Ring Substituents on Biological Activity

| Substituent/Position | Effect on Biological Activity | Reference |

| Halogens (Br, Cl, F) | Generally increases anticancer activity | nih.gov |

| Fluorine at C-4 | 2-fold increase in potency | nih.gov |

| Methoxy at C-5 | Significant enhancement of anticancer activity | mdpi.com |

| Hydroxyl at C-6 | Excellent antibacterial activity | nih.gov |

| Electron-withdrawing groups | Can increase or decrease activity depending on the series | mdpi.comnih.gov |

| Electron-donating groups | Can decrease activity in some cases | mdpi.com |

Role of the Propanoic Acid Chain and its Modifications on Molecular Recognition

The propanoic acid side chain of this compound is a key feature for molecular recognition and interaction with biological targets. Modifications to this chain can significantly alter the compound's pharmacological profile.

The carboxylic acid group of the propanoic acid chain is often crucial for binding to the target protein, frequently forming key hydrogen bonds or ionic interactions within the active site. The length and flexibility of the alkyl chain can also influence how the molecule fits into the binding pocket.

In the development of GPR120 agonists for type 2 diabetes, a series of benzofuran propanoic acids were synthesized and evaluated. nih.gov The optimization of the propanoic acid moiety and the benzofuran core led to compounds with improved potency and in vivo efficacy. nih.gov Modifications of the propanoic acid chain, such as its conversion to hydroxamic acid or ketoxime derivatives, have been explored in other contexts, leading to compounds with dual anti-inflammatory and anticancer activities. nih.govtechnologynetworks.com These studies underscore the importance of the propanoic acid chain for the biological activity of this class of compounds.

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone in the design of novel therapeutic agents based on the this compound scaffold. chemistrysteps.com The flexibility of the propanoic acid side chain allows the molecule to adopt various conformations, and identifying the specific conformation responsible for its biological activity—the bioactive conformation—is a key objective for medicinal chemists.

Researchers employ a combination of computational methods and experimental techniques to investigate the conformational landscape of this compound and its derivatives. Computational approaches, such as molecular mechanics and quantum-chemical calculations, are used to predict the stable conformers of a molecule and their relative energies. researchgate.net These theoretical analyses can provide insights into the preferred shapes of the molecule in different environments. For instance, studies on related benzofuran carboxylic acids have shown that the orientation of the carboxylic acid group can lead to different conformers, some of which may be stabilized by intramolecular hydrogen bonds. researchgate.net

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data on the actual conformations of these molecules in the solid state and in solution, respectively. researchgate.netresearchgate.net For example, X-ray crystallography of related compounds has revealed how individual molecules can pair up to form dimers through hydrogen bonding between the carboxylic acid groups. uky.edu

A significant aspect of the molecular design of this compound derivatives involves creating conformationally constrained analogues. By restricting the rotational freedom of the molecule, researchers can favor a specific conformation that is hypothesized to be the bioactive one. This strategy was employed in the development of G-protein coupled receptor 120 (GPR120) agonists, where linking an ortho substituent of a phenyl core to the acid side chain generated the rigid benzofuran core of the propanoic acid series. This design was validated by the maintained potency and selectivity of the resulting compounds, confirming the working hypothesis for the constrained design.

The table below presents data on the GPR120 potency of various substituted benzofuran propanoic acid derivatives, illustrating how modifications to the core structure influence biological activity.

| Compound | R1 | R2 | R3 | R4 | GPR120 Potency (EC50, nM) |

| 37 | H | H | H | H | 308 |

| 38 | F | H | H | H | 149 |

| 39 | H | H | F | F | 20 |

| 40 | F | H | F | F | 7 |

| 41 | Cl | F | H | H | 186 |

| 42 | H | F | H | H | 92 |

The elucidation of the bioactive conformation is a critical step in understanding how these molecules interact with their target receptors at a molecular level. By identifying the key structural features and their optimal spatial arrangement, medicinal chemists can design more potent and selective drug candidates. The study of benzofuran propanoic acid derivatives as GPR120 agonists and angiotensin II antagonists highlights the importance of conformational analysis in modern drug discovery. researchgate.net

Biological Activity and Mechanistic Investigations in Non Human Systems

Antimicrobial and Antifungal Activity of Benzofuran-Propanoic Acid Analogues

Benzofuran (B130515) derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. sigmaaldrich.comnih.govresearchgate.net The introduction of a propanoic acid moiety and other substitutions on the benzofuran ring can significantly influence their efficacy against various pathogens.

Research has shown that derivatives of 3-benzofurancarboxylic acid exhibit activity against Gram-positive cocci. nih.gov Specifically, certain halogenated derivatives were active against Staphylococcus aureus. nih.gov While direct studies on 3-(1-Benzofuran-2-yl)propanoic acid are limited, related benzofuran structures have been investigated for their antibacterial properties. For instance, a fragment-based drug design approach targeting the thiol-disulfide oxidoreductase enzyme DsbA in Escherichia coli identified a benzofuran hit. nih.govnih.gov Elaboration of this initial fragment led to the development of analogs with inhibitory activity against DsbA, an essential enzyme for bacterial virulence factor assembly. nih.gov Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a similar structural motif, demonstrated inhibitory activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MIC) for most tested compounds ranging between 64 and 128 µg/mL against E. coli and a MIC of 128 µg/mL against S. aureus for the majority of the compounds. mdpi.comnih.gov

Table 1: Antibacterial Activity of Benzofuran and Furan (B31954) Propanoic Acid Analogs

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Staphylococcus aureus | Active against Gram-positive cocci | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | MIC: 64-128 µg/mL (for most compounds) | mdpi.comnih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL (for most compounds) | mdpi.comnih.gov |

| Benzofuran hit (elaborated) | Escherichia coli DsbA | Inhibitory activity | nih.gov |

The antifungal potential of benzofuran derivatives has been a significant area of investigation. Halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against Candida strains, including C. albicans and C. parapsilosis, with a reported MIC of 100 μg/mL. nih.gov Similarly, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives found that all tested compounds inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov Some benzofuran-triazole hybrids also exhibited weak activity against C. albicans at a concentration of 128 μg·mL−1. nih.gov

Table 2: Antifungal Activity of Benzofuran and Furan Propanoic Acid Analogs

| Compound Type | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | MIC: 100 µg/mL | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Inhibited growth at 64 µg/mL | mdpi.comnih.gov |

| Benzofuran-triazole hybrids | Candida albicans | Weak activity at 128 μg·mL−1 | nih.gov |

Enzyme Modulation and Receptor Binding Studies

The biological effects of this compound and its analogs are often rooted in their ability to interact with and modulate the function of specific enzymes and cellular receptors.

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, making it an attractive target for novel antibacterial agents. nih.govrsc.org Novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives have been designed and evaluated as inhibitors of chorismate mutase from Mycobacterium tuberculosis (MtbCM). nih.govrsc.orgresearchgate.net In silico docking studies predicted good interaction with the enzyme, and subsequent in vitro testing confirmed these findings. nih.govrsc.orgresearchgate.net Three of the synthesized molecules demonstrated encouraging inhibition of 64–65% at a concentration of 30 μM. nih.govrsc.orgresearchgate.net These findings suggest that the benzofuran scaffold could be a valuable starting point for the development of new anti-tubercular agents that target chorismate mutase. nih.govrsc.org

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G-protein coupled receptor that is activated by medium and long-chain fatty acids. acs.orgnih.gov It has emerged as a potential therapeutic target for type 2 diabetes and other metabolic disorders. nih.govbiomolther.org A series of benzofuran propanoic acid derivatives have been identified as potent and selective agonists of GPR120. nih.gov Through optimization of an initial screening hit, researchers developed a benzofuran propanoic acid series that demonstrated acute mechanism-based pharmacodynamic effects in a mouse oral glucose tolerance test. nih.gov This highlights the potential of this class of compounds to modulate FFAR4 activity and influence glucose metabolism. nih.gov

While direct studies on the interaction of this compound with neurotransmitter receptors are not extensively documented, the broader class of benzofuran derivatives has shown promise in the context of neuroprotection. For example, novel benzofuran-2-carboxamide (B1298429) derivatives have exhibited neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.govresearchgate.net Some of these compounds showed marked anti-excitotoxic effects at concentrations of 100 and 300 μM. nih.govresearchgate.net Furthermore, certain benzofuran-type stilbenes have demonstrated significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells, with molecular docking studies suggesting a potential interaction with the metabotropic glutamate (B1630785) receptor 1 (mGluR1). researchgate.net An organoselenium compound containing a benzofuran core has also shown neuroprotective effects in a mouse model of Alzheimer's disease by normalizing acetylcholinesterase activity. nih.gov These findings suggest that the benzofuran scaffold may serve as a basis for developing compounds with neuroprotective properties, potentially through interactions with neurotransmitter systems.

Anti-inflammatory and Antioxidant Properties of Benzofuran Derivatives

Benzofuran derivatives have demonstrated notable anti-inflammatory and antioxidant activities in various in vitro and in vivo models. These properties are often interconnected, as oxidative stress is a key contributor to the inflammatory process.

Certain benzofuran derivatives have shown potent anti-inflammatory effects by modulating key signaling pathways. For instance, a study on new heterocyclic/benzofuran hybrids identified a piperazine/benzofuran hybrid, compound 5d, as a significant inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW-264.7 cells, with an IC50 value of 52.23 ± 0.97 μM and low cytotoxicity. mdpi.com Further investigation revealed that this compound dose-dependently inhibited the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com It also reduced the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com In vivo studies further supported these findings, showing that the compound could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation. mdpi.com

| Compound/Derivative | Biological Effect | Model System | Key Findings |

| Piperazine/benzofuran hybrid (5d) | Anti-inflammatory | LPS-stimulated RAW-264.7 cells | Inhibited NO production (IC50 = 52.23 ± 0.97 μM); Down-regulated NF-κB and MAPK signaling pathways; Reduced pro-inflammatory cytokine secretion. mdpi.com |

| Broussonetia papyrifera constituents | Antioxidant | Cellular assays | Exhibited significant antioxidant effects. nih.gov |

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HeLa, MCF-7, PC-3)

The benzofuran scaffold is a common structural motif in a multitude of compounds exhibiting anti-proliferative and cytotoxic effects against various cancer cell lines. Research has explored the efficacy of these derivatives against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), among others.

Numerous studies have reported the synthesis and evaluation of benzofuran derivatives with potent anticancer activity. For instance, a series of 2-benzoylbenzofuran derivatives demonstrated promising inhibitory potency against HePG2, HeLa, MCF-7, and PC3 cancer cell lines, with IC50 values ranging from 4.0 to 16.72 μM. nih.gov Similarly, certain 3-methyl-1-benzofuran derivatives showed significant antiproliferative activity against NSCLC-N6 and A549 non-small cell lung cancer cell lines. nih.gov

The mechanisms underlying the cytotoxic effects of benzofuran derivatives are diverse and often involve the induction of apoptosis and cell cycle arrest. For example, one benzofuran derivative was found to induce G1 arrest and apoptosis in Huh7 cells by reducing the expression of cyclin D1 and CDK2, and increasing the expression of cleaved PARP and Bax. nih.gov Another study showed that a benzofuran derivative induced G2/M phase arrest and apoptosis in SiHa and HeLa cells. nih.gov

The structural features of benzofuran derivatives play a crucial role in their cytotoxic activity. The introduction of specific substituents, such as halogens or heterocyclic moieties like imidazole (B134444) and piperazine, has been shown to enhance their anticancer potential. nih.gov Hybrid molecules incorporating benzofuran and other pharmacologically active scaffolds have also emerged as a promising strategy for developing potent and selective anticancer agents. nih.gov

| Derivative Class | Cell Lines | IC50 Values (µM) | Reference |

| 2-Benzoylbenzofurans | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | nih.gov |

| 3-Methyl-1-benzofurans | NSCLC-N6, A549 | < 9.3 | nih.gov |

| Benzofuran-Isatin Conjugate (5a) | SW620, HT29 | Potent and selective | frontiersin.org |

| Halogenated Benzofurans | K562, HL60 | 0.1 - 5 | nih.gov |

| Benzofuran-Chalcone Hybrids | Various | Potent cytotoxicity | nih.gov |

Exploration of the Compound as a Precursor in Non-Human Metabolic Pathways

While direct studies on the metabolic pathways of this compound in non-human systems are not extensively detailed in the provided search results, the broader context of drug metabolism suggests that it would likely undergo transformations common to xenobiotics. These transformations are generally categorized into Phase I and Phase II reactions.

Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. For a compound like this compound, oxidation of the benzofuran ring or the propanoic acid side chain by cytochrome P450 enzymes would be a probable metabolic route. This could lead to the formation of hydroxylated or other oxidized metabolites.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione. The carboxylic acid group of this compound would be a prime site for glucuronidation. These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body.

Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile and potential for drug-drug interactions. Further research using in vitro systems with liver microsomes or hepatocytes from various species, as well as in vivo animal studies, would be necessary to fully elucidate its metabolic pathways.

Other Reported Biological Activities in Related Benzofuran Scaffolds (e.g., anti-parasitic, anti-acetylcholine, anti-HIV, immunosuppressive, anti-diabetic)

The versatility of the benzofuran scaffold extends to a wide range of other biological activities beyond anti-inflammatory, antioxidant, and anticancer effects. Numerous studies have highlighted the potential of benzofuran derivatives in various therapeutic areas. nih.gov

Anti-parasitic Activity: Certain benzofuran derivatives have shown promise as anti-parasitic agents. nih.gov

Anti-acetylcholinesterase Activity: Some benzofurans have been investigated for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov This activity is relevant for the potential treatment of neurological disorders.

Anti-HIV Activity: The benzofuran nucleus is present in compounds that have demonstrated anti-HIV properties. medcraveonline.com

Immunosuppressive Effects: Some natural and synthetic benzofurans have been reported to possess immunosuppressive activities. medcraveonline.com

Anti-diabetic Properties: The potential of benzofuran derivatives as anti-diabetic agents has also been explored, with some compounds showing promising results in preclinical studies. mdpi.com

The diverse biological profile of the benzofuran scaffold underscores its importance in drug discovery and development. The continued exploration of new derivatives and their mechanisms of action is likely to yield novel therapeutic leads for a variety of diseases.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 3-(1-Benzofuran-2-yl)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the benzofuran (B130515) ring system and the propanoic acid side chain. docbrown.info The aromatic protons of the benzofuran moiety typically appear in the downfield region (around 7.0-7.6 ppm). chemicalbook.com The single proton on the furan (B31954) ring (H-3) would likely be a singlet. The protons of the propanoic acid chain would present as two triplets: the methylene (B1212753) group adjacent to the benzofuran ring and the methylene group adjacent to the carboxyl group. docbrown.info The acidic proton of the carboxyl group would appear as a broad singlet, often far downfield. docbrown.info

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region (around 170-180 ppm). wisc.edu The carbon atoms of the benzofuran ring would appear in the aromatic region (approximately 105-155 ppm), while the methylene carbons of the propanoic acid chain would be observed in the aliphatic region (typically 20-40 ppm). docbrown.infochemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shifts for benzofuran and propanoic acid moieties. docbrown.infochemicalbook.comdocbrown.infochemicalbook.com

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| Benzofuran Aromatic | CH (x4) | ~7.20 - 7.60 | ~110 - 130 | Multiplet |

| Benzofuran Furan | CH | ~6.70 | ~105 | Singlet |

| Benzofuran Fused C | C (x2) | - | ~145 - 155 | - |

| Propanoic α-CH₂ | CH₂ | ~2.80 | ~35 | Triplet |

| Propanoic β-CH₂ | CH₂ | ~3.10 | ~25 | Triplet |

| Carboxyl | COOH | ~11.0 - 12.0 | ~175 | Broad Singlet |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern under ionization. For this compound (C₁₁H₁₀O₃), the exact monoisotopic mass is 190.0630 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 190. uni.lu

The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, leading to a significant fragment. docbrown.info Alpha-cleavage and beta-cleavage along the propanoic acid chain are also highly probable. The stability of the benzofuran ring suggests that fragments containing this moiety will be prominent.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Loss From Molecular Ion |

| 190 | Molecular Ion [M]⁺ | [C₁₁H₁₀O₃]⁺ | - |

| 173 | [M - OH]⁺ | [C₁₁H₉O₂]⁺ | Loss of hydroxyl radical |

| 145 | [M - COOH]⁺ | [C₁₀H₉O]⁺ | Loss of carboxyl radical |

| 117 | Benzofuran-CH₂CH₂⁺ | [C₉H₇O]⁺ | Cleavage of the C-C bond adjacent to the ring |

| 115 | Benzofuran cation | [C₈H₅O]⁺ | Loss of propanoic acid side chain |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or components of a complex mixture, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is typically employed for this type of analysis. pensoft.net

A standard RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) or formic acid solution, to ensure the carboxylic acid group remains protonated for consistent retention and good peak shape. researchgate.netsielc.com Detection is commonly performed using a UV detector, as the benzofuran ring is a strong chromophore. pensoft.net This method can be validated according to ICH guidelines for precision, accuracy, and linearity to ensure reliable quantitative results. pensoft.net

Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV at ~225-286 nm pensoft.netphmethods.net |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 20 µL pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their low volatility and propensity to adsorb onto the chromatographic column. lmaleidykla.lt Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. lmaleidykla.ltusherbrooke.ca

Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents such as diazomethane (B1218177) derivatives. usherbrooke.canih.gov Once derivatized, the resulting compound can be readily analyzed by GC-MS. This technique provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the derivative. While not a direct method, GC-MS of the derivatized analyte is a powerful tool for identification and quantification, especially for detecting trace amounts. usherbrooke.ca

Specialized Analytical Techniques for Complex Biological Matrices

Analyzing compounds within complex biological matrices such as blood, plasma, or tissue homogenates requires highly selective and sensitive methods to overcome interference from endogenous substances. Benzofuran derivatives have been studied for a range of biological activities, including as anticancer and antimicrobial agents, necessitating their analysis in biological contexts. mdpi.comnih.gov

For the detection and quantification of this compound in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The process typically involves an initial sample preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove the bulk of the matrix components. The extracted analyte is then injected into the LC-MS/MS system. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can achieve very low limits of quantification, making it ideal for pharmacokinetic and metabolic studies.

Comprehensive Two-Dimensional Chromatography Coupled with Mass Spectrometry

Comprehensive two-dimensional chromatography (GC×GC or LC×LC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional chromatography, making it an invaluable tool for the analysis of complex samples. In this technique, the sample is subjected to two distinct and orthogonal separation mechanisms.

In a hypothetical LC×LC-MS setup for the analysis of this compound, the first dimension could employ a reversed-phase (RP) separation based on the compound's hydrophobicity. The second dimension could then utilize a different separation mode, such as hydrophilic interaction liquid chromatography (HILIC), which separates compounds based on their polarity. This orthogonality ensures that components that co-elute in the first dimension can be resolved in the second, providing a much more detailed chemical profile. The eluent from the second dimension is then introduced into a mass spectrometer for detection and identification. This approach would be particularly useful for resolving this compound from structurally similar impurities or metabolites in a complex matrix.

Illustrative Data Table: Hypothetical LC×LC Separation Data for this compound and Related Impurities

| Compound | 1st Dimension Retention Time (RP-LC, min) | 2nd Dimension Retention Time (HILIC, sec) |

| This compound | 12.5 | 35 |

| Impurity A (Benzofuran) | 10.2 | 50 |

| Impurity B (3-Phenylpropanoic acid) | 11.8 | 42 |

| Metabolite C (Hydroxylated derivative) | 12.1 | 25 |

This table is for illustrative purposes to demonstrate the data generated from a two-dimensional chromatography experiment.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the identification of unknown compounds and the analysis of trace-level components. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is crucial for identifying metabolites of this compound in biological samples.

In a typical workflow, a biological sample suspected of containing metabolites would be analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The instrument would detect the accurate mass of the parent compound, this compound, as well as the masses of potential metabolites. Common metabolic transformations include hydroxylation, oxidation, and conjugation. By comparing the accurate masses of the detected compounds to the theoretical masses of potential metabolites, researchers can propose candidate structures. Tandem mass spectrometry (MS/MS) can then be used to fragment the metabolite ions, providing structural information to confirm their identity.

Illustrative Data Table: Hypothetical HRMS Data for the Identification of this compound Metabolites

| Proposed Metabolite | Molecular Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| This compound | C₁₁H₁₀O₃ | 190.06299 | 190.06295 | -0.21 |

| Hydroxylated Metabolite | C₁₁H₁₀O₄ | 206.05791 | 206.05788 | -0.15 |

| Glucuronide Conjugate | C₁₇H₁₈O₉ | 366.09508 | 366.09501 | -0.19 |

This table is for illustrative purposes to demonstrate the data generated from an HRMS experiment for metabolite identification.

Development and Validation of Targeted Screening Methodologies

The development and validation of targeted screening methodologies are essential for the routine detection and quantification of this compound in various samples. Such methods are crucial in fields like pharmaceutical development and environmental monitoring. The process involves creating a robust and reliable analytical method and then validating its performance characteristics.

Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters to achieve the desired sensitivity and selectivity for this compound. This could involve techniques like solid-phase extraction for sample cleanup and tandem mass spectrometry (MS/MS) for highly selective detection using multiple reaction monitoring (MRM).

Once the method is developed, it must be validated to ensure its reliability. Validation assesses several key parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Illustrative Data Table: Hypothetical Validation Summary for a Targeted LC-MS/MS Method for this compound

| Validation Parameter | Result |

| Linearity (r²) | >0.995 |

| Accuracy (% Recovery) | 95-105% |

| Precision (%RSD) | <15% |

| Selectivity | No interference observed from 10 common excipients |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

This table is for illustrative purposes to demonstrate the typical parameters and acceptable limits for a validated targeted screening method.

Translational Research Perspectives and Future Research Directions

Potential of 3-(1-Benzofuran-2-yl)propanoic Acid as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. While research on this compound itself as a chemical probe is in its nascent stages, the broader family of benzofuran (B130515) derivatives has shown significant potential. These compounds are known to interact with a variety of biological targets, making them excellent candidates for probe development. nih.gov

The utility of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action. The structure of this compound, featuring a benzofuran core, a propanoic acid side chain, and specific substitution patterns, offers a versatile template. For instance, derivatives of benzofuran have been investigated for their ability to inhibit protein tyrosine phosphatases (PTPs), which could be therapeutically useful for novel tuberculosis treatment by reversing altered host immune responses. nih.gov The propanoic acid moiety can be modified to incorporate reporter tags, such as fluorescent groups or biotin, enabling the visualization and isolation of its biological targets. Further research could focus on creating a library of such tagged derivatives to identify and validate novel protein interactions, thereby illuminating complex biological processes.

Rational Design and Synthesis of Novel Benzofuran-Propanoic Acid Analogues

The rational design of new analogues of this compound is a promising strategy to enhance biological activity and explore new therapeutic applications. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence a compound's properties. nih.govnih.gov For example, research on other benzofuran derivatives has shown that the introduction of substituents like halogens, hydroxyl groups, or additional heterocyclic rings can dramatically alter their anticancer or antimicrobial activities. nih.govmdpi.comrsc.org

Synthetic strategies for creating these analogues are well-established, often involving palladium-catalyzed reactions or multi-step, one-pot procedures to build the benzofuran core and attach various side chains. nih.govelsevier.esacs.org

Below is a table illustrating potential modifications for designing novel analogues and their intended purpose.

| Modification Site | Potential Substituent/Change | Rationale / Desired Outcome |

| Benzofuran Ring (Position 5 or 6) | Methoxy (B1213986) (-OCH3), Halogen (Br, Cl) | Enhance lipophilicity, potentially improving cell membrane permeability and anticancer activity. mdpi.com |

| Propanoic Acid Chain | Esterification, Amidation | Modify solubility and pharmacokinetic properties; create prodrugs. |

| Propanoic Acid Chain | Replacement with hydroxamic acid | Target histone deacetylases (HDACs), a class of enzymes involved in cancer. mdpi.com |

| Benzofuran Ring (Position 3) | Addition of an aryl or heterocyclic group | Explore new binding interactions with biological targets and potentially increase potency. nih.gov |

These designed modifications allow for the systematic exploration of the chemical space around the parent compound, aiming for improved efficacy and selectivity. mdpi.com

Exploration of the Compound's Role in Modulating Specific Biochemical Pathways

Benzofuran derivatives are known to modulate a wide range of biochemical pathways, which is the foundation of their diverse pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities. nih.govrsc.orgnih.gov For example, certain benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways and inhibit tubulin polymerization, a critical process for cell division. mdpi.com Others have been found to reduce the secretion of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer chemoresistance. mdpi.com

Future research on this compound would involve screening it and its novel analogues against a panel of key cellular pathways. Techniques such as high-throughput screening, proteomic analysis, and gene expression profiling can be employed to identify which specific pathways are affected by the compound. Understanding these mechanisms is essential for its development as a potential therapeutic agent.

Investigation into Emerging Applications in Materials Science and Agrochemicals

Beyond medicine, the benzofuran scaffold is gaining attention in materials science and agriculture.

Materials Science : The fused aromatic ring system of benzofuran makes it an interesting building block for organic electronic materials. Benzofuran derivatives containing thiophene (B33073) rings have been utilized in the construction of highly efficient organic photovoltaics and field-effect transistors. nih.gov While not a benzofuran, the related benzophenone (B1666685) core is used in Organic Light-Emitting Diodes (OLEDs) as both a host material and an emitter, suggesting that the benzofuran scaffold could be similarly functionalized for such applications. mdpi.com The development of this compound analogues could lead to new organic semiconductors with tailored photophysical properties.

Agrochemicals : Benzofuran derivatives have also been investigated for their potential as pesticides, including insecticides, acaricides, and nematicides. google.com Furthermore, some derivatives have shown potent antifungal activity against significant plant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov The development of analogues of this compound could yield new, effective, and potentially more environmentally benign agrochemicals.

Unexplored Biological Targets and Phenotypes for Benzofuran-Propanoic Acid Derivatives

While much is known about the anticancer and antimicrobial effects of benzofurans, many potential biological targets remain unexplored. nih.gov The vast structural diversity of benzofuran derivatives suggests they could interact with a wide range of proteins and produce various cellular effects (phenotypes). nih.govnih.gov

Future research should aim to identify these novel targets. This can be achieved through:

Phenotypic Screening: Testing a library of benzofuran-propanoic acid derivatives in various disease models (e.g., neurodegenerative diseases, metabolic disorders) to identify unexpected therapeutic effects. nih.gov

Target Deconvolution: Once a desired phenotype is observed, techniques like affinity chromatography (using a tagged probe as described in section 6.1) or computational docking studies can be used to identify the specific molecular target responsible for the effect.

For instance, benzofuran derivatives have already shown potential in models of Alzheimer's and Parkinson's disease, suggesting that the nervous system is a promising area for further investigation. nih.gov

Integration of Green Chemistry Principles in the Synthesis of Benzofuran Compounds

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. elsevier.es The synthesis of benzofuran derivatives can be resource-intensive, sometimes requiring harsh reagents and producing significant waste. Future research will focus on developing more sustainable synthetic routes.

Key green chemistry strategies include:

Catalysis: Using highly efficient catalysts, such as those based on palladium or copper, can reduce reaction times, lower energy consumption, and increase product yield. nih.govelsevier.esacs.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents (DES). nih.govacs.org

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, which minimizes waste and improves efficiency. nih.govresearchgate.net

Electrochemical Synthesis: Using electricity to drive chemical reactions can eliminate the need for chemical oxidants or reductants, resulting in a cleaner process. jbiochemtech.com

The table below summarizes some green approaches to benzofuran synthesis.

| Green Chemistry Principle | Application in Benzofuran Synthesis | Reference |

| Catalysis | Palladium and copper-catalyzed Sonogashira coupling and intramolecular cyclization. | nih.govacs.org |

| Atom Economy | One-pot, multi-component reactions to build the benzofuran skeleton. | nih.gov |

| Safer Solvents | Use of deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol. | nih.govacs.org |

| Energy Efficiency | Developing reactions that proceed efficiently at room temperature. | elsevier.es |

| Alternative Energy Input | Electrochemical oxidation to synthesize benzofuran derivatives without catalysts or toxic solvents. | jbiochemtech.com |

Interdisciplinary Approaches for Comprehensive Understanding of the Compound's Bioactivity

A complete understanding of the potential of this compound and its derivatives can only be achieved through interdisciplinary collaboration. This involves integrating knowledge and techniques from various scientific fields.

Medicinal Chemistry & Synthetic Chemistry: To design and synthesize novel, potent, and selective analogues. nih.govrsc.org

Molecular & Cell Biology: To elucidate the mechanisms of action and identify specific biochemical pathways and cellular targets. mdpi.com

Computational Chemistry: To model interactions between the compounds and their biological targets, guiding rational drug design.

Materials Science: To explore applications in organic electronics and other advanced materials. nih.gov

Agricultural Science: To evaluate the potential of these compounds as next-generation pesticides and fungicides. nih.gov

By combining these diverse perspectives, researchers can accelerate the translation of basic scientific discoveries about benzofuran compounds into practical applications that benefit human health, technology, and agriculture.

Q & A

Q. What are common synthetic routes for 3-(1-Benzofuran-2-yl)propanoic acid, and how can reaction conditions influence yield?

A typical approach involves coupling benzofuran derivatives with propanoic acid precursors. For example, nucleophilic substitution or thiol-ene reactions using bromopropanoic acid and benzofuran-containing intermediates (e.g., methimazole derivatives) under reflux in polar aprotic solvents like DMF or acetonitrile . Reaction optimization is critical: elevated temperatures (80–100°C) and catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) improve regioselectivity and minimize byproducts like N-3 substitution . Yield discrepancies may arise from solvent polarity, stoichiometric ratios, or competing side reactions, necessitating TLC or HPLC monitoring .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : - and -NMR confirm structural integrity. Benzofuran protons resonate at δ 6.8–7.5 ppm, while the propanoic acid chain shows characteristic splitting patterns (e.g., triplet for CH near COOH) .

- FT-IR : Key peaks include C=O stretch (~1700 cm) and aromatic C-H bends (700–800 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. What safety precautions are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ NIOSH-approved respirators (P95 or OV/AG/P99 filters) .

- Ventilation : Work in a fume hood to avoid inhalation. Avoid drainage contamination due to potential aquatic toxicity .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?

Byproduct analysis (e.g., via GC-MS or -NMR) reveals competing pathways, such as N-substitution vs. S-substitution in thiol-ene reactions. Optimizing pH (neutral to mildly acidic), using excess thiol reagents (1.5–2.0 equiv), and lowering reaction temperatures (50–60°C) reduce N-alkylation byproducts . Kinetic studies via in situ IR or Raman spectroscopy help identify rate-limiting steps .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Q. How does the benzofuran moiety influence the compound’s biological activity?

Benzofuran’s planar structure enhances π-π stacking with enzyme active sites (e.g., cyclooxygenase-2 in anti-inflammatory studies). Substituents at the 2-position (e.g., electron-withdrawing groups) modulate binding affinity. Structure-activity relationship (SAR) studies using methyl or nitro derivatives show increased potency due to hydrophobic interactions .

Q. What computational tools predict synthetic feasibility for novel derivatives?

Retrosynthesis algorithms (e.g., Reaxys or Pistachio databases) prioritize routes based on precursor availability and step economy. DFT calculations (B3LYP/6-31G*) evaluate transition-state energies for regioselectivity, while molecular docking (AutoDock Vina) predicts bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.